![molecular formula C8H7NO6S B1348928 [(2-Nitrophenyl)sulfonyl]acetic acid CAS No. 27489-27-6](/img/structure/B1348928.png)

[(2-Nitrophenyl)sulfonyl]acetic acid

Vue d'ensemble

Description

[(2-Nitrophenyl)sulfonyl]acetic acid (NPAA) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular formula of C8H7NO6S. NPAA is a sulfonamide derivative that has been used as a reagent for the detection of amino acids and peptides in biological samples.

Applications De Recherche Scientifique

Aromatic Reactivity and Substituent Effects : Research on aromatic reactivity has explored the additivity of substituent effects in acid cleavage of disubstituted phenyltrimethylsilanes, including compounds related to [(2-nitrophenyl)sulfonyl]acetic acid. This study contributes to the understanding of how different substituents affect the reactivity of aromatic compounds in various chemical environments (Eaborn, Salih, & Walton, 1972).

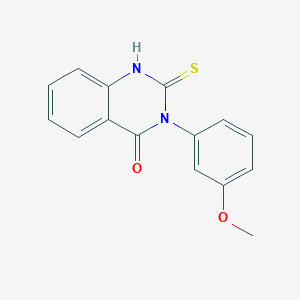

Advanced Intermediates for Heterocycle Synthesis : Another area of application is the synthesis of advanced intermediates for the combinatorial creation of diverse nitrogenous heterocycles. For example, base-mediated intramolecular C- and N-arylation of certain 2-nitrobenzenesulfonamides can yield products useful in developing indazoles, quinazolinones, and other heterocycles (Smyslová, Kisseljova, & Krchňák, 2014).

Cationic Arylation Studies : The compound has also been used in studies investigating cationic arylation, particularly the reaction of substituted benzenes with p-nitrophenyl cation. Such research can provide insights into the electrophilic character of various cations and their selectivity in chemical reactions (Kamigata, Kobayashi, & Minato, 1972).

Catalysis and Hydrolysis : The hydrolysis of p-nitrophenyl acetate, catalyzed by imidazoles with proximate carboxylate groups, is another area of research. This study explores the effect of carboxylate groups on the rate of hydrolysis, which can be critical in understanding catalytic mechanisms in organic chemistry (Bowden & Brownhill, 1997).

- in synthetic organic chemistry (Daragics & Fügedi, 2010).

Truce–Smiles Type Rearrangement in Organic Synthesis : The compound is involved in Truce–Smiles type rearrangements, which are significant in the synthesis of complex organic structures like pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings. This process is crucial for the development of novel organic compounds with potential applications in various fields (Kimbaris, Cobb, Tsakonas, & Varvounis, 2004).

Molecular Ladder Formation in Crystallography : In the field of crystallography, [(4-nitrophenyl)sulfanyl]acetic acid has been observed to form hydrogen-bonded molecular ladders. This is significant for understanding molecular interactions and structural formation in solid-state chemistry (Glidewell, Low, Skakle, & Wardell, 2002).

Esterase Activity and Anion Inhibition Studies : The compound is used in studies of esterase activity and anion inhibition, particularly in the context of enzymatic reactions and inhibition mechanisms. This research contributes to a deeper understanding of enzyme catalysis and inhibition (Thorslund & Lindskog, 1967).

Synthesis of Diarylacetylenes : Its derivatives are utilized in the synthesis of diarylacetylenes bearing electron-withdrawing groups. Such compounds are significant in the development of new materials and chemical intermediates (Bujok & Mąkosza, 2019).

- 319cae381570db956fa22ec3f8da6/?utm_source=chatgpt).

Propriétés

IUPAC Name |

2-(2-nitrophenyl)sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXQLKQDSAWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352450 | |

| Record name | 2-[(2-nitrophenyl)sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Nitrophenyl)sulfonyl]acetic acid | |

CAS RN |

27489-27-6 | |

| Record name | 2-[(2-nitrophenyl)sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)

![2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348859.png)

![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)

![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)

![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)